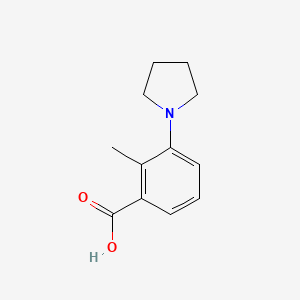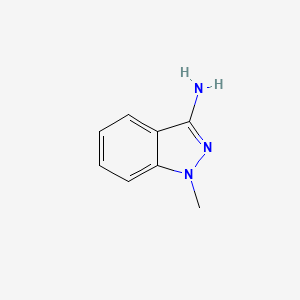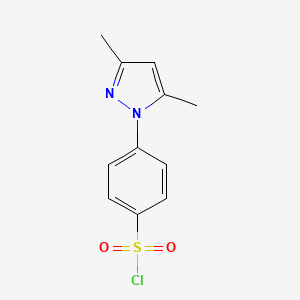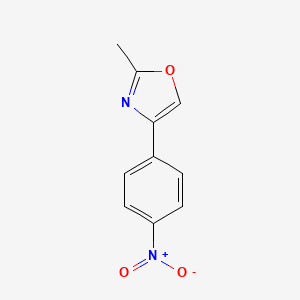
3-Chlor-2-methyl-6-nitroanilin
Übersicht
Beschreibung
3-Chloro-2-methyl-6-nitroaniline is an aromatic compound with the molecular formula C7H7ClN2O2 It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline ring
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
Mode of Action
Anilines, in general, can undergo various chemical reactions such as nucleophilic substitution and reduction . The nitro group on the aniline ring can be reduced to an amine, which can further react with other molecules .
Biochemical Pathways
For instance, the reduction of the nitro group can lead to the formation of reactive intermediates, which can further react with other molecules .
Pharmacokinetics
The compound’s molecular weight (1866 g/mol) and logP value (322) suggest that it may have good bioavailability .
Result of Action
Anilines and their derivatives can have various biological effects, depending on their specific chemical structure and the nature of their interactions with biological targets .
Biochemische Analyse
Biochemical Properties
3-Chloro-2-methyl-6-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 3-Chloro-2-methyl-6-nitroaniline to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 3-Chloro-2-methyl-6-nitroaniline on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Chloro-2-methyl-6-nitroaniline has been shown to alter the expression of genes involved in oxidative stress responses. Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 3-Chloro-2-methyl-6-nitroaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, 3-Chloro-2-methyl-6-nitroaniline has been found to inhibit certain enzymes involved in DNA repair, thereby affecting the cell’s ability to maintain genomic integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methyl-6-nitroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-methyl-6-nitroaniline can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to 3-Chloro-2-methyl-6-nitroaniline in vitro has been associated with persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methyl-6-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant toxic effects. For instance, high doses of 3-Chloro-2-methyl-6-nitroaniline have been associated with liver toxicity and oxidative stress in animal studies. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3-Chloro-2-methyl-6-nitroaniline is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also result in the production of reactive oxygen species, contributing to oxidative stress .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-methyl-6-nitroaniline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation. For example, the compound may be actively transported into cells via organic anion transporters, influencing its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methyl-6-nitroaniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Chloro-2-methyl-6-nitroaniline may accumulate in the mitochondria, where it can exert its effects on mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2-methyl-6-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-methylaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of 3-chloro-2-methyl-6-nitroaniline often involves large-scale nitration processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production. Additionally, safety measures are implemented to handle the exothermic nature of the nitration reaction and to manage the hazardous chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Sodium hydroxide or potassium hydroxide can be used as bases in nucleophilic substitution reactions.
Major Products Formed
Reduction: 3-Chloro-2-methyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Chloro-2-carboxy-6-nitroaniline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but with different positioning of the chloro and nitro groups.
3-Chloro-4-methyl-6-nitroaniline: Similar structure with an additional methyl group.
2-Methyl-5-nitroaniline: Lacks the chloro group but has similar nitro and methyl groups.
Uniqueness
3-Chloro-2-methyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring allows for versatile chemical transformations and applications in various fields .
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPIXTGBHCYNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513790 | |
| Record name | 3-Chloro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51123-59-2 | |
| Record name | 3-Chloro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methyl-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)
![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)





![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)



